[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate

Enantiomeric odor differentiation Chiral fragrance Geranium oil reconstitution

[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate (CAS 94086-63-2), commonly referred to as (S)-citronellyl tiglate or (S)-(E)-citronellyl tiglate, is a chiral monoterpene ester formed from (S)-citronellol and tiglic acid (2-methyl-2-butenoic acid) with defined (E)-geometry on the acid moiety. The compound possesses the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol.

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
CAS No. 94086-63-2
Cat. No. B12676215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate
CAS94086-63-2
Molecular FormulaC15H26O2
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OCCC(C)CCC=C(C)C
InChIInChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,13H,7,9-11H2,1-5H3/b14-6+/t13-/m0/s1
InChIKeyUCFQYMKLDPWFHZ-VYAXBHEWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[S-(E)]-3,7-Dimethyl-6-octenyl 2-methyl-2-butenoate (CAS 94086-63-2): Stereochemically Defined Citronellyl Tiglate for Precision Flavor & Fragrance Procurement


[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate (CAS 94086-63-2), commonly referred to as (S)-citronellyl tiglate or (S)-(E)-citronellyl tiglate, is a chiral monoterpene ester formed from (S)-citronellol and tiglic acid (2-methyl-2-butenoic acid) with defined (E)-geometry on the acid moiety [1]. The compound possesses the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol [2]. Unlike the racemic citronellyl tiglate (CAS 24717-85-9) marketed broadly for fragrance applications, this stereochemically resolved isomer carries the (S)-configuration at the citronellyl carbon center, directly linking its olfactory and biological properties to the well-characterized sensory profile of (S)-citronellol [3]. It occurs naturally in Pelargonium and Geranium essential oils and is recognized as a flavoring agent under FEMA GRAS No. 4295 and JECFA No. 1823 [4].

Why Racemic or (Z)-Isomer Citronellyl Tiglate Cannot Substitute for CAS 94086-63-2 in Sourcing Specifications


Procurement decisions for citronellyl tiglate are frequently made without stereochemical specification, yet the olfactory, analytical, and regulatory profiles diverge meaningfully across the four possible stereoisomers. The (S)-(E) isomer defined by CAS 94086-63-2 derives its sensory character from (S)-citronellol, which is described as having a fresh, light, clean rosy-leafy, petal-like odor—qualitatively distinct from the oily, somewhat irritating character of (R)-citronellol [1]. Commercially available 'citronellyl tiglate' (CAS 24717-85-9) is typically racemic with zero optical rotation [2], while the (Z)-isomer (CAS 84254-89-7) is excluded from Food Chemicals Codex listing [3]. Furthermore, the closely related geranyl tiglate (CAS 7785-33-3) possesses a distinct geranium-fruity-sweet-herbaceous odor with higher Log P (5.73) and different IFRA category limits . These molecular-level distinctions translate into quantifiable differences in analytical retention indices, formulation stability characteristics, and regulatory permissibility across food, fragrance, and cosmetic applications. Substituting the racemate or an alternative ester without stereochemical verification risks batch-to-batch olfactory inconsistency, failed authenticity testing, and non-compliance with product-specific IFRA concentration limits.

Quantitative Differentiation Evidence for [S-(E)]-3,7-Dimethyl-6-octenyl 2-methyl-2-butenoate Against Closest Analogs


Olfactory Differentiation by Enantiomer: (S)-Citronellyl Tiglate Delivers a Fresh, Clean Rosy-Leafy Profile Distinct from (R)-Enantiomer and Racemate

The olfactory character of (S)-citronellyl tiglate is governed by its (S)-citronellol moiety. Werkhoff et al. (1993) demonstrated that (S)-citronellol exhibits a 'very fresh, light, and clean rosy-leafy, petal-like odor,' whereas (R)-citronellol, while broadly similar, is described as 'somewhat oily and irritating' [1]. Commercially available racemic citronellyl tiglate (CAS 24717-85-9) displays an optical rotation of 0° [2], indicating an equimolar mixture of (S)- and (R)-enantiomers that dilutes the superior sensory character. In contrast, CAS 94086-63-2 is the stereochemically resolved (S)-(E) isomer, providing the formulator with the enantiopure sensory profile. This distinction is critical for high-value geranium oil reconstitutions, where citronellyl tiglate is reported at up to 3.93% in geranium petiole oil .

Enantiomeric odor differentiation Chiral fragrance Geranium oil reconstitution

Regulatory Safety Clearance: IFRA Maximum Acceptable Concentration Limits for Citronellyl Tiglate Across Finished Product Categories

The RIFM safety assessment for citronellyl tiglate (CAS 24717-85-9) evaluated seven human health endpoints plus environmental endpoints, clearing all through target data, read-across, and/or TTC [1]. Critically, the assessment established quantitative IFRA maximum acceptable concentrations in finished products (expressed as % of final formulation): 0.36% for lip products (Category 1), 0.11% for axillae products (Category 2), 2.2% for face/body products applied with fingertips (Category 3), 2.0% for fine fragrances (Category 4), and 0.51% for face/body lotions (Category 5A) [2]. The compound was assigned Cramer Class I (low toxicity) and demonstrated no genotoxicity concern based on existing data [3]. In contrast, geranyl tiglate (CAS 7785-33-3)—a close structural analog—is subject to a separate RIFM safety assessment with its own distinct IFRA limits, reflecting the non-interchangeability of these esters from a regulatory compliance standpoint [4].

IFRA safety assessment Fragrance ingredient regulation Dermal sensitization

Formulation Stability Profiling: Citronellyl Tiglate Demonstrates Selective Compatibility with Personal Care Matrices but Poor Bleach Stability

Technical datasheet data from Symrise documents that citronellyl tiglate shows good stability when formulated with shampoo, soap, body lotion, concentrated detergent powder, cleaner citric, and cleaner APC, but exhibits poor stability with bleaches . This selective stability profile differentiates it from citronellyl acetate (CAS 150-84-5), which is more commonly employed in acid-pH formulations and may exhibit different hydrolytic stability characteristics due to its smaller acetate ester moiety. The Sigma-Aldrich commercial product (W429540) contains synthetic α-tocopherol as an added stabilizer to maintain ≥95% assay, indicating that oxidative stabilization is a recognized quality control parameter for procurement specifications .

Formulation stability Cosmetic ingredient compatibility Fragrance performance

Gas Chromatographic Differentiation: Kovats Retention Index of Citronellyl Tiglate Enables Unambiguous Identification in Complex Essential Oil Matrices

The Kovats retention index provides a system-independent parameter for unambiguous GC identification. Citronellyl tiglate (CAS 24717-85-9) has been characterized with the following Kovats indices: 1645 on BP-1 (non-polar), 1667 on DB-5 (low-polarity), and 2010 on BP-20 (polar) columns [1]. These values are based on published data from Kulkarni et al. (1998) and Gupta et al. (2001) analyzing Pelargonium essential oils [2]. In contrast, geranyl tiglate—a common co-occurring ester in geranium oil—elutes at a distinctly later retention time (Kovats index approximately 1700+ on equivalent columns), allowing unambiguous peak assignment. For the stereochemically resolved (S)-(E) isomer (CAS 94086-63-2), chiral GC columns (e.g., cyclodextrin-based phases) are required to separate the (S)- and (R)-enantiomers, and procurement specifications should include enantiomeric excess (ee) values in addition to the standard Kovats index.

GC-MS identification Kovats retention index Essential oil authentication

Food-Grade and Flavor Certification Status: FEMA GRAS and JECFA Clearance of Citronellyl Tiglate vs. Non-Listed (Z)-Isomer

Citronellyl tiglate (specified as the (E)-isomer, CAS 24717-85-9) is listed in the FDA Substances Added to Food inventory (formerly EAFUS) as a flavoring agent or adjuvant with FEMA No. 4295, published in FEMA GRAS Publication No. 23, and assigned JECFA Flavor Number 1823 [1]. This regulatory clearance applies specifically to the (E)-isomer; the (Z)-isomer (CAS 84254-89-7) is explicitly not listed in the Food Chemicals Codex [2]. For citronellyl acetate (CAS 150-84-5)—a common substitute in flavor formulations—FEMA No. 2311 applies, representing a different regulatory entry with distinct use-level guidance. Citronellyl formate (FEMA No. 2314) and citronellyl butyrate (FEMA No. 2312) each possess separate FEMA GRAS designations, underscoring that substitution among citronellyl esters requires independent regulatory verification for each intended food application. The Sigma-Aldrich FG (Food Grade) product is additionally certified Halal and Kosher, and follows IFRA guidelines .

FEMA GRAS Food flavoring JECFA specification

Natural Occurrence Profiling and Authenticity Assessment: Citronellyl Tiglate Content Discriminates Geranium Genotypes and Geographical Origins

Quantitative GC-MS profiling of Pelargonium graveolens flower oils across three genotypes cultivated in Kodaikanal, India (2200 m altitude) revealed that citronellyl tiglate content varies by genotype: 1.9% in genotype 1 flower oil, compared to lower levels in genotypes 2 and 3, where geranyl tiglate predominates at 2.9% [1]. This genotype-dependent distribution pattern is corroborated by broader geranium oil analyses, where citronellyl tiglate levels range from 0.14% (Rwandan leaf oil) to 3.93% (Indian petiole oil) . The ratio of citronellyl tiglate to geranyl tiglate thus serves as a chemotaxonomic marker for authenticity assessment. In essential oil authentication, the presence of the (S)-(E) isomer at natural abundance ratios—as opposed to racemic synthetic material—can support claims of natural origin when combined with chiral GC enantiomeric ratio data.

Essential oil authentication Geranium oil chemotyping Natural product QC

Optimal Industrial and Research Application Scenarios for [S-(E)]-3,7-Dimethyl-6-octenyl 2-methyl-2-butenoate Based on Quantified Differentiation Evidence


High-Fidelity Geranium Oil Reconstitution for Premium Fragrance Formulations

In the reconstitution of natural geranium oil character for premium fine fragrances, the (S)-(E) isomer (CAS 94086-63-2) provides the fresh, clean rosy-leafy character attributed to (S)-citronellol [1], avoiding the oily-irritating notes of the (R)-enantiomer present in racemic commercial material. Formulators can dose up to 2.0% in fine fragrance concentrates per IFRA Category 4 limits [2]. The compound's verified Kovats indices (KI 1645 on BP-1, 1667 on DB-5) [3] enable precise QC authentication of the ingredient in the final fragrance compound.

Food Flavor Development Requiring FEMA GRAS-Compliant (E)-Isomer with Documented Regulatory Chain

For food and beverage flavor houses, the (E)-isomer (and specifically the stereochemically defined (S)-(E) form) is the only stereoisomer with FEMA GRAS clearance (FEMA No. 4295) and JECFA specification (No. 1823) [4]. The (Z)-isomer is explicitly excluded from the Food Chemicals Codex [5], making stereochemical verification a binary procurement requirement. The Sigma-Aldrich FG-grade product with Halal and Kosher certifications provides auditable supply chain documentation for regulated food manufacturing environments.

Essential Oil Authenticity Testing Using Citronellyl Tiglate-to-Geranyl Tiglate Ratios as Chemotaxonomic Markers

Analytical laboratories engaged in essential oil authentication can deploy the natural abundance range of citronellyl tiglate (0.14%–3.93% depending on plant part and origin) as a quantitative marker. In genotype 1 geranium flower oil, the citronellyl tiglate content (1.9%) versus geranyl tiglate (absent in this genotype; 2.9% in genotype 2) [6] discriminates botanical varieties. Chiral GC determination of the (S)/(R) enantiomeric ratio further distinguishes natural from synthetic racemic material, providing a forensic-level authentication parameter.

Personal Care Product Development with Validated Matrix-Specific Stability Data

Cosmetic chemists developing shampoo, soap, body lotion, or detergent powder formulations can rely on documented good stability of citronellyl tiglate in these matrices , while avoiding bleach-containing formulations where poor stability is reported. For products applied to the face/body using fingertips (IFRA Category 3), the maximum acceptable concentration of 2.2% [2] provides ample formulation headroom for fragrance impact. The commercial availability of α-tocopherol-stabilized product ensures oxidative stability during storage and processing.

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